molecular formula C6H11ClN2 B14034262 (R)-2-Methylpyrrolidine-2-carbonitrile hcl

(R)-2-Methylpyrrolidine-2-carbonitrile hcl

Cat. No.: B14034262
M. Wt: 146.62 g/mol
InChI Key: TYCDAYALFGXBGT-FYZOBXCZSA-N
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Description

®-2-Methylpyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylpyrrolidine-2-carbonitrile hydrochloride typically involves the reaction of ®-2-Methylpyrrolidine with cyanogen bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting nitrile with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methylpyrrolidine-2-carbonitrile hydrochloride involves large-scale reactions using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired enantiomeric purity and chemical stability of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylpyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Methylpyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Methylpyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methylpyrrolidine-2-carbonitrile hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Methylpyrrolidine-2-carboxamide: A structurally similar compound with an amide group instead of a nitrile.

    2-Methylpyrrolidine-2-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

®-2-Methylpyrrolidine-2-carbonitrile hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

(2R)-2-methylpyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c1-6(5-7)3-2-4-8-6;/h8H,2-4H2,1H3;1H/t6-;/m1./s1

InChI Key

TYCDAYALFGXBGT-FYZOBXCZSA-N

Isomeric SMILES

C[C@@]1(CCCN1)C#N.Cl

Canonical SMILES

CC1(CCCN1)C#N.Cl

Origin of Product

United States

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